3-Chloro-6-methyl-2-nitro-benzoic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-chloro-6-methyl-2-nitrobenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNO4/c1-4-2-3-5(9)7(10(13)14)6(4)8(11)12/h2-3H,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBODWEIFTCJCCM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)Cl)[N+](=O)[O-])C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Sophisticated Synthetic Methodologies for 3 Chloro 6 Methyl 2 Nitro Benzoic Acid
Chemo- and Regioselective Synthesis via Aromatic Substitution Reactions
Electrophilic Aromatic Substitution Approaches on Precursor Substrates
Electrophilic Aromatic Substitution (EAS) is a fundamental reaction class for functionalizing aromatic compounds. msu.edu The synthesis of 3-Chloro-6-methyl-2-nitro-benzoic acid can be envisioned starting from a less substituted precursor, with the final substitution pattern dictated by the directing effects of the existing groups.
A plausible synthetic route begins with 2-chloro-5-methylphenol. The hydroxyl and methyl groups are both ortho-, para-directing. Nitration of this precursor using a mixture of nitric acid and sulfuric acid would be directed to the positions activated by these groups. masterorganicchemistry.comlibretexts.org The position ortho to the hydroxyl group and meta to the methyl group (C6) is sterically hindered and electronically favored, making it a likely site for nitration to yield 2-chloro-5-methyl-6-nitrophenol. The subsequent oxidation of the methyl group would then be required to form the carboxylic acid.
Alternatively, starting with 3-chloro-2-methyltoluene, both the chloro and methyl groups are ortho-, para-directors. Nitration would likely occur at positions ortho or para to the methyl group and ortho or para to the chloro group. The directing effects would converge to favor substitution at the C4 and C6 positions. Subsequent separation of isomers and further functionalization would be necessary. A key challenge in EAS is managing the formation of constitutional isomers, often requiring careful control of reaction conditions or the use of blocking groups. youtube.com
Table 1: Illustrative Electrophilic Nitration for Synthesis of a Key Precursor
| Starting Material | Reagents & Conditions | Key Intermediate | Reported Yield | Reference Principle |
|---|---|---|---|---|
| 2-chloro-5-methylphenol | HNO₃, H₂SO₄, 0-10 °C | 2-chloro-5-methyl-6-nitrophenol | ~75% | masterorganicchemistry.com, libretexts.org |
| 3-chlorotoluene | HNO₃, H₂SO₄ | Mixture of nitrated isomers | Variable | msu.edu |
Nucleophilic Aromatic Substitution Strategies for Nitro Group Introduction
Nucleophilic Aromatic Substitution (SNAr) provides a complementary strategy for introducing substituents. This reaction is facilitated by the presence of strong electron-withdrawing groups (such as a nitro group) positioned ortho or para to a suitable leaving group (typically a halide). libretexts.orgyoutube.com
For the synthesis of the target molecule, an SNAr strategy could be employed to introduce the nitro group onto a precursor that already contains the other substituents and a leaving group at the C2 position. For instance, a substrate like 2,3-dichloro-6-methylbenzoic acid could potentially react with a nitrite (B80452) salt (e.g., NaNO₂). The existing chloro and carboxyl groups would activate the ring for nucleophilic attack. However, the SNAr reaction for introducing a nitro group is generally less common than electrophilic nitration due to the high activation required and potential side reactions. The reaction requires that the aromatic ring be significantly electron-deficient to be susceptible to nucleophilic attack. libretexts.org The success of this strategy hinges on the leaving group ability and the electronic activation of the substrate. youtube.com
Table 2: Representative Nucleophilic Aromatic Substitution (SNAr) Conditions
| Substrate | Nucleophile | Conditions | Product Type | Reference Principle |
|---|---|---|---|---|
| 2,4-Dinitrochlorobenzene | CH₃O⁻Na⁺ | CH₃OH, Reflux | 2,4-Dinitroanisole | libretexts.org |
| 1-Fluoro-2,4-dinitrobenzene | NH₃ | Ethanol, 100 °C | 2,4-Dinitroaniline | nih.gov |
Carboxylation Strategies for Aromatic Ring Systems
The introduction of the carboxylic acid group is a critical step in the synthesis. Modern organometallic chemistry offers powerful methods for the direct carboxylation of aromatic rings with high regioselectivity.
Directed Ortho Metalation (DoM) and Carboxylation
Directed ortho Metalation (DoM) is a potent strategy for the regioselective functionalization of aromatic rings. wikipedia.orgorganic-chemistry.org The method relies on a Directed Metalation Group (DMG) which coordinates to an organolithium reagent, directing deprotonation at the adjacent ortho position. The resulting aryllithium intermediate can then be trapped with an electrophile, such as carbon dioxide, to form a carboxylic acid. wikipedia.orguwindsor.ca
A synthetic plan for this compound using DoM could start with a precursor like 2-chloro-5-methyl-N,N-diethylbenzamide. The diethylamide group is a powerful DMG. Treatment with a strong base like sec-butyllithium (B1581126) in the presence of TMEDA would selectively deprotonate the C6 position, which is ortho to the amide DMG. organic-chemistry.org Subsequent quenching of the resulting aryllithium species with solid CO₂ (followed by acidic workup) would install the carboxylic acid at the desired position. The final step would involve the introduction of the nitro group. The regioselectivity of DoM offers a significant advantage over classical electrophilic substitution routes, minimizing the formation of unwanted isomers. unblog.fr
Palladium-Catalyzed Carbonylation Routes
Palladium-catalyzed carbonylation reactions represent a versatile method for converting aryl halides or triflates into carboxylic acids, esters, or amides using carbon monoxide (CO). organic-chemistry.orgresearchgate.net This approach is valuable for late-stage functionalization and is tolerant of a wide variety of functional groups. organic-chemistry.org
To synthesize the target compound, a precursor such as 1,3-dichloro-2-methyl-4-nitrobenzene could be utilized. A palladium catalyst, in conjunction with a suitable ligand (e.g., a phosphine (B1218219) ligand) and a CO source, could selectively carbonylate one of the C-Cl bonds. youtube.com The selectivity between the two different chlorine atoms would be a critical factor, influenced by the electronic environment and steric hindrance. The C-Cl bond at the C3 position is flanked by a methyl and a nitro group, which would influence its reactivity in the oxidative addition step of the catalytic cycle. Successful application of this method would depend on optimizing the catalyst system, ligands, and reaction conditions to favor carbonylation at the desired position. researchgate.net
Table 3: Comparison of Carboxylation Strategies
| Methodology | Typical Precursor | Key Reagents | Advantages | Reference Principle |
|---|---|---|---|---|
| Directed Ortho Metalation (DoM) | Arene with a DMG (e.g., amide) | Organolithium base (e.g., n-BuLi), CO₂ | High regioselectivity, predictable outcomes | wikipedia.org, organic-chemistry.org |
| Palladium-Catalyzed Carbonylation | Aryl Halide (e.g., Ar-Cl, Ar-Br) | Pd catalyst, CO, Base | High functional group tolerance, mild conditions | organic-chemistry.org, researchgate.net |
Advanced Catalytic Syntheses of this compound
Modern synthetic chemistry continues to evolve, with a focus on developing more efficient, selective, and sustainable catalytic methods. While a direct, single-step catalytic synthesis of this compound is unlikely, advanced catalytic methods can streamline the synthesis of key intermediates.
For example, catalytic C-H activation could be envisioned for the direct introduction of the nitro or carboxyl group, bypassing the need for pre-functionalized starting materials. While direct C-H nitration and carboxylation are challenging, research in this area is ongoing. For instance, palladium-catalyzed C-H activation/carboxylation has been demonstrated on certain aromatic systems, although the regioselectivity on a highly substituted ring would be a significant hurdle to overcome. nih.gov
Another approach involves the catalytic reduction of a related nitro compound. For example, if a dinitro precursor were synthesized, the selective catalytic reduction of one nitro group to an amine could be performed. researchgate.netgoogle.com The resulting aminobenzoic acid derivative could then be subjected to a Sandmeyer reaction to re-introduce a chloro or other desired group, offering a different strategic pathway. Copper-catalyzed decarboxylative coupling reactions have also been identified as a method for generating substituted products from 2-nitrobenzoic acids, highlighting the diverse reactivity of these compounds in catalytic systems. rsc.org The development of novel catalysts and reaction conditions remains a key goal for efficiently accessing complex aromatic molecules.
Transition Metal-Catalyzed Coupling Reactions for Aryl Chloride Formation
The formation of an aryl-chlorine bond is a critical step in the synthesis of the target molecule. While traditional methods like the Sandmeyer reaction (from an aniline (B41778) precursor) or direct electrophilic chlorination are common, modern approaches increasingly leverage metal catalysis for C-H functionalization. However, direct C-H chlorination often relies on Lewis acid catalysis rather than the palladium- or copper-based cross-coupling cycles typically used for C-C or C-N bond formation.
For a precursor such as 2-methyl-6-nitrotoluene, direct chlorination is a viable route. The regioselectivity is directed by the existing methyl (ortho-, para-directing) and nitro (meta-directing) groups. To obtain the desired 3-chloro isomer (ortho to the methyl group and meta to the nitro group), a catalyst is essential. Research into the chlorination of o-nitrotoluene has shown the efficacy of Lewis acid catalysts like zirconium tetrachloride (ZrCl₄) and ferric trichloride (B1173362) (FeCl₃). google.com These catalysts polarize the Cl-Cl bond, creating a more potent electrophile that can attack the electron-rich aromatic ring at the desired position. A patent for a related process indicates that using a ZrCl₄-based catalyst can significantly improve the yield of the 6-chloro-2-nitrotoluene isomer over by-products. google.com
Mechanistic studies on palladium-catalyzed C-H chlorination suggest a pathway involving an initial C-H activation to form a palladacycle, followed by oxidation and reductive elimination. nih.gov While academically significant, the practical application of such systems for the synthesis of bulk chemicals like the target molecule's precursors is less common than Lewis acid-catalyzed methods.
Table 1: Comparison of Catalysts in the Chlorination of o-Nitrotoluene
| Catalyst System | Temperature (°C) | Reaction Time (hours) | Primary Product | Reported Yield (%) |
|---|---|---|---|---|
| Anhydrous Ferric Trichloride | 50-60 | Not specified | 6-chloro-2-nitrotoluene | ~64 |
Data synthesized from patent literature describing analogous transformations. google.com
Organocatalytic Approaches in Functional Group Interconversion
Organocatalysis, which utilizes small organic molecules to accelerate chemical reactions, represents a major pillar of modern green chemistry, avoiding the cost and toxicity of heavy metals. Functional group interconversion refers to the transformation of one functional group into another, such as the oxidation of a methyl group to a carboxylic acid. ub.eduimperial.ac.uk
While organocatalysis has been extensively applied to a vast range of reactions, including asymmetric Michael additions to form γ-nitrocarbonyl compounds researchgate.net, its specific application to the key steps in the synthesis of this compound—namely aromatic nitration, chlorination, and oxidation of a methyl group on a deactivated ring—is not well-documented.
Conceptually, organocatalytic systems could be envisioned for the oxidation step. For instance, stable N-oxyl radicals like TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl), in conjunction with a stoichiometric oxidant, are known to catalyze the oxidation of primary alcohols to carboxylic acids. Applying such a system to the oxidation of the methyl group of a 3-chloro-6-methyl-2-nitrotoluene precursor would be a novel, metal-free approach. However, the harsh conditions often required for the oxidation of a relatively unreactive methyl group on an electron-deficient nitroaromatic ring present a significant challenge for many organocatalytic systems. The development of robust organocatalysts for these specific transformations remains an open area for research.
Environmentally Benign Synthetic Protocols for this compound
Green chemistry principles are increasingly driving the development of new synthetic protocols that minimize waste, reduce energy consumption, and utilize less hazardous materials.
Solvent-Free and Aqueous Medium Syntheses
One of the most effective ways to make a synthesis more environmentally friendly is to reduce or eliminate the use of volatile organic solvents. This can be achieved by running reactions in aqueous media or under solvent-free (neat) conditions.
Aqueous Medium Syntheses: The oxidation of a nitrotoluene derivative to the corresponding benzoic acid is a key final step in the synthesis. This transformation is frequently carried out in an aqueous medium. A classic and robust method involves heating the substituted nitrotoluene with a strong oxidizing agent like sodium dichromate or potassium permanganate (B83412) in aqueous sulfuric acid or alkaline solution. orgsyn.org The workup for these reactions is also heavily water-based, often involving the dissolution of the product as a sodium salt in an aqueous base, filtration to remove insoluble impurities (like chromium salts), and subsequent re-precipitation of the pure carboxylic acid by adding acid. orgsyn.orgorgsyn.org This reliance on water as the solvent minimizes the use of hazardous organic solvents.
Solvent-Free Syntheses: Solvent-free, or neat, reaction conditions offer further environmental benefits by eliminating the solvent entirely. Research has demonstrated the feasibility of synthesizing substituted benzoic acids from corresponding alcohols under solvent-free conditions using tertiary butyl hydrogen peroxide (TBHP) as the oxidant and a catalytic amount of ferric chloride. researchgate.net While this applies to a benzyl (B1604629) alcohol precursor, it highlights the potential for developing neat oxidation protocols. Applying a similar solid-state or neat methodology to the direct oxidation of the methyl group on the 3-chloro-6-methyl-2-nitrotoluene intermediate could offer significant advantages in terms of reduced waste and simplified product isolation.
Continuous Flow Chemistry Applications
Continuous flow chemistry, where reactants are pumped through a network of tubes or microreactors, offers substantial advantages over traditional batch processing, particularly for hazardous reactions like nitration. beilstein-journals.org Key benefits include superior heat transfer, precise control over reaction parameters (temperature, pressure, residence time), and enhanced safety due to the small reaction volumes at any given moment. ewadirect.comvapourtec.com
Application to Nitration and Oxidation: Both the nitration and oxidation steps in the synthesis of this compound are highly exothermic and can be dangerous to scale up in batch reactors.
Continuous Flow Nitration: The nitration of an alkylbenzene can be safely performed in a continuous flow setup. google.com Reactants (the aromatic substrate and the nitrating mixture, e.g., HNO₃/H₂SO₄) are continuously pumped and mixed in a micro-mixer before entering a temperature-controlled tubular reactor. The excellent heat exchange prevents thermal runaways, allowing for higher reaction temperatures and faster reaction times, which can improve selectivity and reduce by-product formation. ewadirect.combeilstein-journals.org
Continuous Flow Oxidation: Similarly, the oxidation of the methyl group can be adapted to a flow process. A patent describes a continuous process for oxidizing substituted toluenes to benzoic acids using dilute nitric acid at high temperatures (170-180 °C) in a tubular reactor. google.com This method provides high selectivity (95-100%) and avoids hazardous batch conditions associated with oxidants like dichromate.
A hypothetical integrated flow synthesis could involve a first reactor module for the nitration of a chloro-methyl-benzene precursor, followed by a second module for the high-temperature oxidation of the methyl group to yield the final this compound product.
Table 2: Comparison of Batch vs. Continuous Flow Processing for Key Synthetic Steps
| Feature | Batch Processing | Continuous Flow Processing |
|---|---|---|
| Safety | High risk of thermal runaway with exothermic reactions (nitration, oxidation). Large quantities of hazardous materials. | Inherently safer due to small reactor volumes. Superior heat control minimizes runaway risk. |
| Heat Transfer | Poor and non-uniform, leading to local hot spots and side reactions. | Excellent heat transfer due to high surface-area-to-volume ratio. |
| Process Control | Difficult to precisely control temperature and mixing. | Precise and automated control of temperature, flow rate, and stoichiometry. |
| Scalability | Scaling up is challenging and often requires re-optimization and extensive safety reviews. | Easily scalable by running the system for longer periods or by "numbering-up" (parallel reactors). |
| Selectivity & Yield | Often lower due to poor mixing and temperature gradients. | Generally higher selectivity and yields due to uniform reaction conditions. |
Elucidation of Chemical Reactivity and Transformations of 3 Chloro 6 Methyl 2 Nitro Benzoic Acid
Transformations Involving the Carboxylic Acid Moiety
The carboxylic acid group is a primary site for transformations such as esterification, amidation, and decarboxylation.
Esterification: The conversion of 3-Chloro-6-methyl-2-nitro-benzoic acid to its corresponding esters can be achieved through various standard methods. One of the most common is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. truman.edu This is a reversible process, and to drive the equilibrium towards the product, water is typically removed, or an excess of the alcohol is used. learncbse.inbyjus.com
Alternative modern methods employ dehydrating agents to facilitate the reaction under milder conditions. For instance, the use of 2-methyl-6-nitrobenzoic anhydride (B1165640) in the presence of triethylamine (B128534) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP) allows for the efficient synthesis of esters from nearly equimolar amounts of carboxylic acids and alcohols. organic-chemistry.org This method is known for its high yields and chemoselectivity, accommodating a wide range of alcohols. organic-chemistry.org
| Reaction Type | Reagents & Conditions | Product Type | Key Features |
|---|---|---|---|
| Fischer-Speier Esterification | Alcohol (e.g., Methanol, Ethanol), conc. H₂SO₄, Heat (reflux) | Alkyl 3-chloro-6-methyl-2-nitro-benzoate | Equilibrium-driven; requires excess alcohol or water removal. truman.edulearncbse.in |
| Shiina Macrolactonization (intermolecular variant) | Alcohol, 2-Methyl-6-nitrobenzoic anhydride (MNBA), Triethylamine, DMAP (cat.) | Alkyl 3-chloro-6-methyl-2-nitro-benzoate | High yields, mild conditions, high chemoselectivity. organic-chemistry.org |
Amidation: The synthesis of amides from this compound typically requires the activation of the carboxyl group, followed by reaction with a primary or secondary amine. A common laboratory method involves converting the carboxylic acid to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting highly reactive 3-chloro-6-methyl-2-nitro-benzoyl chloride can then be treated with an amine to form the corresponding amide.
Decarboxylation, the removal of the carboxyl group as carbon dioxide, can be a challenging reaction for aromatic carboxylic acids unless activating groups are present. The presence of a strong electron-withdrawing group at the ortho position, such as the nitro group in the target molecule, can facilitate this transformation.
Research has shown that copper-catalyzed decarboxylation is an effective method for related compounds. For example, 3-methyl-2-nitrobenzoic acid undergoes decarboxylation when heated with copper(I) iodide (CuI) and triethylamine (Et₃N) in a suitable solvent, yielding 1-methyl-2-nitrobenzene. rsc.org The reaction proceeds via a proposed mechanism involving a copper carboxylate intermediate. The ortho-nitro group is crucial for stabilizing the transition state, thereby lowering the activation energy required for the C-C bond cleavage.
| Reaction | Catalyst/Reagents | Conditions | Analogous Product | Reported Yield |
|---|---|---|---|---|
| Copper-Catalyzed Decarboxylation | CuI, Et₃N | 120 °C | 1-Chloro-4-methyl-2-nitrobenzene | 30% (for 3-methyl-2-nitrobenzoic acid) rsc.org |
Reactivity of the Nitro Group
The nitro group is a versatile functional group that can be readily transformed, most commonly through reduction to various nitrogen-containing functionalities.
The selective reduction of the nitro group in the presence of other reducible moieties like the chloro and carboxylic acid groups is a key transformation.
Reduction to Amino Group: The conversion of the nitro group to an amine (aniline derivative) is one of the most important reactions for aromatic nitro compounds. masterorganicchemistry.com A variety of reagents can achieve this transformation with high selectivity.
Catalytic Hydrogenation: Using catalysts like Palladium-on-carbon (Pd/C) or Raney Nickel with hydrogen gas is a common and efficient method. wikipedia.org
Metal/Acid Systems: Classic methods include the use of metals like iron (Fe), tin (Sn), or zinc (Zn) in an acidic medium (e.g., HCl). wikipedia.org
Transfer Hydrogenation: A convenient and selective method involves using hydrazine (B178648) glyoxylate (B1226380) in the presence of zinc or magnesium powder. niscpr.res.in This system is effective at room temperature and selectively reduces the nitro group without affecting halogens or carboxylic acid groups. niscpr.res.in
Reduction to Hydroxylamino Group: Partial reduction of the nitro group can yield the corresponding hydroxylamine. This can be achieved using specific reagents under controlled conditions. Zinc dust in the presence of aqueous ammonium (B1175870) chloride is a well-established method for this conversion. wikipedia.org Another approach is the selective photoinduced reduction using light and methylhydrazine in the absence of any catalyst. organic-chemistry.org
Reduction to Azoxy and Azo Functionalities: Reduction with certain metal hydrides tends to produce azo compounds rather than anilines. wikipedia.org For example, using lithium aluminum hydride (LiAlH₄) can lead to the formation of azobenzene (B91143) derivatives. masterorganicchemistry.com Treatment with excess zinc metal can result in the formation of N,N'-diarylhydrazine compounds. wikipedia.org
| Target Functionality | Reagents/Method | Key Features |
|---|---|---|
| Amino (-NH₂) | Catalytic Hydrogenation (H₂, Pd/C); Metal in acid (Fe/HCl); Zn/Hydrazine glyoxylate | High yield, selective for nitro group over halogens and carboxylic acids. wikipedia.orgniscpr.res.in |
| Hydroxylamino (-NHOH) | Zinc dust / NH₄Cl; Raney Nickel / Hydrazine (0-10 °C) | Achieved by partial, controlled reduction. wikipedia.org |
| Azoxy/Azo (-N=N(O)- / -N=N-) | Metal hydrides (e.g., LiAlH₄) | Tends to produce dimeric species like azo compounds. masterorganicchemistry.comwikipedia.org |
Oxidative transformations targeting the nitro group itself are not common in synthetic chemistry, as the nitrogen atom is already in a high oxidation state (+3). The primary reactivity of the nitro group is as an electron-withdrawing group and its susceptibility to reduction.
Reactivity of the Chloro Substituent
The chlorine atom on the aromatic ring is subject to nucleophilic aromatic substitution (SNAr). The feasibility of this reaction is highly dependent on the electronic nature of the other substituents on the ring. In this compound, the chloro substituent is positioned ortho to a strongly electron-withdrawing nitro group and para to an electron-withdrawing carboxylic acid group.
This ortho/para relationship of the chloro atom to powerful deactivating groups strongly activates the ring toward nucleophilic attack at the carbon bearing the chlorine. quora.com The electron density at this position is significantly reduced, making it susceptible to attack by nucleophiles. The nitro group, in particular, can stabilize the negative charge of the intermediate Meisenheimer complex through resonance.
Common nucleophiles that can displace the chloro group in such activated systems include:
Alkoxides (e.g., sodium methoxide) to form ethers.
Ammonia or primary/secondary amines to form aniline (B41778) derivatives.
Hydroxide ions to form phenols.
The presence of the electron-withdrawing nitro group at the ortho position makes the chloro group significantly more labile to nucleophilic substitution compared to an unactivated chlorobenzene. quora.com
Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck)
Palladium-catalyzed cross-coupling reactions are fundamental tools for forming carbon-carbon and carbon-heteroatom bonds. In the context of this compound, the chloro substituent serves as the leaving group. The reactivity of this aryl chloride is significantly influenced by the electronic environment of the benzene (B151609) ring. Aryl chlorides are typically less reactive than the corresponding bromides and iodides, often requiring specialized catalysts with bulky, electron-rich phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands to facilitate the initial oxidative addition step. mdpi.comdiva-portal.org
The presence of the strongly electron-withdrawing nitro group ortho to the chlorine atom is expected to enhance the substrate's reactivity toward oxidative addition, a key step in the catalytic cycles of these reactions. mdpi.com Conversely, the carboxylic acid group is deactivating. Despite the inherent challenges with aryl chlorides, successful couplings are plausible under appropriate conditions.
Suzuki-Miyaura Coupling: This reaction couples the aryl chloride with an organoboron reagent, typically a boronic acid or ester, to form a biaryl structure. wikipedia.orgorganic-chemistry.org For this compound, this would involve replacing the chlorine atom with an aryl or vinyl group. The reaction requires a palladium catalyst and a base to activate the boronic acid. organic-chemistry.org
Sonogashira Coupling: This reaction forms a C(sp²)-C(sp) bond by coupling the aryl chloride with a terminal alkyne. wikipedia.orgorganic-chemistry.orgnih.govlibretexts.org It typically employs a dual catalytic system of palladium and a copper(I) co-catalyst in the presence of an amine base. wikipedia.orgorganic-chemistry.org This would install an alkynyl group at the C3 position of the benzoic acid.
Heck Reaction: The Heck reaction involves the coupling of the aryl chloride with an alkene to form a substituted alkene. researchgate.netorganic-chemistry.orglibretexts.org The regioselectivity is governed by steric and electronic factors, but often yields the trans-substituted product. libretexts.org Traditional palladium catalysts are generally effective for activated aryl chlorides bearing electron-withdrawing groups. mdpi.com
The following table illustrates representative conditions for these cross-coupling reactions based on established protocols for related electron-deficient aryl chlorides.
| Reaction Type | Coupling Partner | Catalyst System | Base | Solvent | Representative Product |
| Suzuki-Miyaura | Phenylboronic acid | Pd(OAc)₂, SPhos | K₃PO₄ | Toluene/H₂O | 6-Methyl-2-nitro-3-phenyl-benzoic acid |
| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂, CuI | Et₃N | THF | 6-Methyl-2-nitro-3-(phenylethynyl)-benzoic acid |
| Heck | Styrene | Pd(OAc)₂, P(o-tol)₃ | Na₂CO₃ | DMF | 6-Methyl-2-nitro-3-((E)-2-phenylvinyl)-benzoic acid |
Nucleophilic Aromatic Substitution Pathways (S_NAr)
Nucleophilic aromatic substitution (S_NAr) is a key reaction pathway for aryl halides bearing strongly electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.orglibretexts.org this compound is an excellent substrate for S_NAr reactions due to the presence of the nitro group at the C2 position, which is ortho to the C3-chloro leaving group.
The reaction proceeds via a two-step addition-elimination mechanism. libretexts.orglibretexts.org A nucleophile attacks the carbon atom bearing the chlorine, forming a resonance-stabilized negative intermediate known as a Meisenheimer complex. The negative charge is delocalized onto the electron-withdrawing nitro group, which significantly stabilizes the intermediate and lowers the activation energy for its formation. libretexts.org In the subsequent step, the chloride ion is eliminated, restoring the aromaticity of the ring and yielding the substituted product.
The rate of S_NAr reactions is highly dependent on the nature of the nucleophile, the solvent, and the electronic properties of the aromatic substrate. The presence of the ortho-nitro group makes the C3 position highly electrophilic and accelerates the initial nucleophilic attack. acs.org A wide variety of nucleophiles, including alkoxides, phenoxides, thiolates, and amines, can displace the chloride.
| Nucleophile | Reagent | Solvent | Representative Product |
| Methoxide (B1231860) | Sodium methoxide (NaOMe) | Methanol (MeOH) | 3-Methoxy-6-methyl-2-nitro-benzoic acid |
| Phenoxide | Sodium phenoxide (NaOPh) | Dimethylformamide (DMF) | 6-Methyl-2-nitro-3-phenoxy-benzoic acid |
| Amine | Piperidine | Ethanol (EtOH) | 6-Methyl-2-nitro-3-(piperidin-1-yl)-benzoic acid |
| Thiolate | Sodium thiophenoxide (NaSPh) | Dimethyl sulfoxide (B87167) (DMSO) | 6-Methyl-2-nitro-3-(phenylthio)-benzoic acid |
This table illustrates potential S_NAr reactions. The products shown are formed by the displacement of the chloro group by the respective nucleophile.
Directed Aromatic Functionalization
Directed aromatic functionalization allows for the selective activation of specific C-H bonds, providing a powerful strategy for synthesizing polysubstituted aromatic compounds.
Ortho-Lithiation and Subsequent Electrophilic Quenching
Directed ortho-metalation (DoM) is a widely used method for the regioselective functionalization of aromatic rings. organic-chemistry.org The strategy relies on a "directed metalation group" (DMG) that coordinates to an organolithium reagent, directing deprotonation to a nearby ortho position. The carboxylic acid group, after deprotonation by a strong base to form a lithium carboxylate, is a powerful DMG. semanticscholar.orgrsc.orgresearchgate.netorganic-chemistry.orgnih.gov
In this compound, the carboxylic acid at C1 can direct lithiation to either the C2 or C6 positions. However, both positions are already substituted. An alternative directing group on the molecule is the chloro group, which is a moderate ortho-director. A more likely scenario involves the carboxylate directing lithiation to the C5 position. Treatment with a strong, hindered lithium amide base like lithium diisopropylamide (LDA) or sec-butyllithium (B1581126) in the presence of TMEDA at low temperatures would first deprotonate the carboxylic acid. rsc.orgorganic-chemistry.org A second equivalent of base would then deprotonate the most acidic C-H proton, which is at the C5 position, ortho to the powerful carboxylate directing group. The resulting aryllithium species can then be trapped with various electrophiles to introduce a new substituent at this position.
| Electrophile | Reagent | Representative Product |
| Iodination | Iodine (I₂) | 3-Chloro-5-iodo-6-methyl-2-nitro-benzoic acid |
| Carboxylation | Carbon dioxide (CO₂) | 5-Chloro-2-methyl-6-nitro-isophthalic acid |
| Silylation | Trimethylsilyl chloride (TMSCl) | 3-Chloro-6-methyl-2-nitro-5-(trimethylsilyl)-benzoic acid |
| Formylation | Dimethylformamide (DMF) | 3-Chloro-5-formyl-6-methyl-2-nitro-benzoic acid |
This table presents hypothetical products from an ortho-lithiation/electrophilic quench sequence, assuming directed metalation occurs at the C5 position.
Remote Functionalization Strategies
While ortho-functionalization is well-established, functionalizing more distant C-H bonds, such as meta or para positions, selectively is a significant challenge. Recent advances in transition-metal catalysis have enabled such remote functionalizations, often by employing specialized directing templates that bind to a native functional group and position a catalyst to activate a specific remote C-H bond. dntb.gov.uaacs.orgresearchgate.net
Design and Synthesis of Novel Derivatives and Analogues of 3 Chloro 6 Methyl 2 Nitro Benzoic Acid
Modifications of the Carboxylic Acid Side Chain
The carboxylic acid group is a primary site for modification, readily converted into a variety of functional groups such as esters, amides, and anhydrides. These transformations can significantly alter the compound's polarity, solubility, and ability to participate in hydrogen bonding.
Standard esterification procedures, such as Fischer esterification using an alcohol in the presence of a strong acid catalyst, can be employed. However, for more sensitive substrates or to achieve higher yields under milder conditions, coupling agents are often preferred. A modern and efficient method involves the use of 2-methyl-6-nitrobenzoic anhydride (B1165640) (MNBA) as a dehydrating condensation agent, which facilitates ester synthesis from nearly equimolar amounts of carboxylic acids and alcohols. organic-chemistry.org
Similarly, amides can be synthesized by first converting the carboxylic acid to a more reactive acyl chloride using reagents like thionyl chloride or oxalyl chloride. rsc.org The resulting acyl chloride can then be reacted with a primary or secondary amine to yield the corresponding amide. This two-step process is highly efficient for a wide range of amines. A patent for a related compound, 3-methyl-2-nitrobenzoic acid, describes methods for preparing amides from carboxylic acids that are well-documented in chemical literature. google.com
Below is a table of representative derivatives synthesized through modification of the carboxylic acid group.
| Derivative Name | Structure | Synthetic Reagent(s) | Potential Properties |
| Methyl 3-chloro-6-methyl-2-nitro-benzoate | Methanol, H₂SO₄ (cat.) | Increased lipophilicity | |
| Ethyl 3-chloro-6-methyl-2-nitro-benzoate | Ethanol, MNBA, DMAP | Increased lipophilicity | |
| 3-Chloro-6-methyl-2-nitro-benzamide | 1. SOCl₂ 2. NH₃ | Increased H-bonding potential | |
| N-Benzyl-3-chloro-6-methyl-2-nitro-benzamide | 1. SOCl₂ 2. Benzylamine | Increased steric bulk and lipophilicity |
This table contains interactive elements.
Structural Variations at the Nitro Group Position
The nitro group is a strong electron-withdrawing group that significantly influences the electronic properties of the aromatic ring. researchgate.netmsu.edu Its transformation can lead to derivatives with fundamentally different characteristics.
The most common modification of an aromatic nitro group is its reduction to a primary amine. This can be achieved through various methods, including catalytic hydrogenation (e.g., H₂ over Pd/C) or using reducing agents like tin(II) chloride in hydrochloric acid. wikipedia.orgpatsnap.com The resulting 2-amino-3-chloro-6-methyl-benzoic acid is a key intermediate. The newly formed amino group can be further derivatized, for example, through acylation to form amides or alkylation to form secondary or tertiary amines.
Furthermore, the amine can be converted into a diazonium salt, which is a versatile intermediate for introducing a wide array of other functional groups via Sandmeyer or related reactions. This allows for the replacement of the original nitro group with halogens (F, Cl, Br, I), a cyano group (-CN), a hydroxyl group (-OH), or a hydrogen atom (deamination).
The following table illustrates potential transformations starting from the nitro group.
| Target Functional Group | Reagent(s) | Intermediate | Reaction Type |
| Amine (-NH₂) | H₂, Pd/C or SnCl₂/HCl | - | Reduction |
| Bromo (-Br) | 1. SnCl₂/HCl 2. NaNO₂, HBr 3. CuBr | Diazonium Salt | Sandmeyer Reaction |
| Cyano (-CN) | 1. SnCl₂/HCl 2. NaNO₂, HCl 3. CuCN | Diazonium Salt | Sandmeyer Reaction |
| Hydroxyl (-OH) | 1. SnCl₂/HCl 2. NaNO₂, H₂SO₄ 3. H₂O, Δ | Diazonium Salt | Diazotization/Hydrolysis |
This table contains interactive elements.
Substitution Pattern Variations on the Aromatic Ring
Introducing new substituents onto the aromatic ring requires consideration of the directing effects of the groups already present. The ring has two available positions for electrophilic aromatic substitution: C4 and C5. The directing effects are as follows:
-CH₃ (at C6): Activating, ortho- and para-directing. Directs to C5 (ortho) and C2 (para, occupied). libretexts.org
-Cl (at C3): Deactivating, ortho- and para-directing. Directs to C2 (ortho, occupied), C4 (ortho), and C6 (para, occupied). libretexts.org
-NO₂ (at C2): Strongly deactivating, meta-directing. Directs to C4 and C6 (occupied). ijrti.org
-COOH (at C1): Deactivating, meta-directing. Directs to C3 (occupied) and C5. wikipedia.orgquora.com
The combined effect of three deactivating groups (-Cl, -NO₂, -COOH) renders the ring significantly less reactive towards electrophilic attack compared to benzene (B151609). msu.edu However, the activating methyl group provides some counteraction. The C4 position is favored by the directing effects of the chloro (ortho) and nitro (meta) groups. The C5 position is favored by the methyl (ortho) and carboxylic acid (meta) groups. Therefore, electrophilic substitution reactions are likely to yield a mixture of C4- and C5-substituted isomers, with the precise ratio depending on the specific electrophile and reaction conditions.
Key electrophilic substitution reactions could include:
Nitration: Using a mixture of nitric acid and sulfuric acid would introduce a second nitro group, likely at the C4 or C5 position.
Halogenation: Reaction with Br₂ or Cl₂ in the presence of a Lewis acid catalyst (e.g., FeBr₃, AlCl₃) would add another halogen atom.
Sulfonation: Treatment with fuming sulfuric acid (H₂SO₄/SO₃) would introduce a sulfonic acid group (-SO₃H).
The table below outlines potential products from these reactions.
| Reaction | Reagent(s) | Potential Product(s) |
| Nitration | HNO₃, H₂SO₄ | 3-Chloro-6-methyl-2,4-dinitro-benzoic acid and/or 3-Chloro-6-methyl-2,5-dinitro-benzoic acid |
| Bromination | Br₂, FeBr₃ | 4-Bromo-3-chloro-6-methyl-2-nitro-benzoic acid and/or 5-Bromo-3-chloro-6-methyl-2-nitro-benzoic acid |
| Chlorination | Cl₂, AlCl₃ | 3,4-Dichloro-6-methyl-2-nitro-benzoic acid and/or 3,5-Dichloro-6-methyl-2-nitro-benzoic acid |
| Sulfonation | H₂SO₄, SO₃ | 4-Carboxy-2-chloro-5-methyl-3-nitro-benzenesulfonic acid and/or 5-Carboxy-2-chloro-4-methyl-6-nitro-benzenesulfonic acid |
This table contains interactive elements.
Synthesis of Stereoisomeric and Enantiopure Analogues
The parent compound, 3-chloro-6-methyl-2-nitro-benzoic acid, is achiral as it lacks any stereocenters. Chirality can be introduced into its derivatives through synthetic modifications.
A straightforward method is to react the carboxylic acid functional group with a chiral auxiliary, such as a chiral alcohol or amine, to form a pair of diastereomers. For instance, reaction with (R)-1-phenylethanol would produce two diastereomeric esters: (R)-1-phenylethyl (3-chloro-6-methyl-2-nitro-benzoate) and (S)-1-phenylethyl (3-chloro-6-methyl-2-nitro-benzoate). These diastereomers possess different physical properties and can often be separated using techniques like fractional crystallization or chromatography. Subsequent cleavage of the chiral auxiliary would yield enantiopure derivatives of the parent acid.
Alternatively, a chiral center could be introduced during the addition of a new substituent to the aromatic ring or modification of an existing one.
| Chiral Reagent | Resulting Derivative Type | Separation Method |
| (R)-2-Butanol | Diastereomeric Esters | Chromatography, Crystallization |
| (S)-Alanine methyl ester | Diastereomeric Amides | Chromatography, Crystallization |
| Chiral catalyst for alkylation | Enantiomeric products (if a prochiral center is created) | Chiral Chromatography |
This table contains interactive elements.
Exploration of Fused Ring Systems Derived from this compound
The ortho positioning of the nitro and carboxylic acid groups provides an excellent opportunity for the synthesis of fused heterocyclic ring systems. The key step is typically the reduction of the nitro group to an amine, which can then undergo an intramolecular cyclization reaction with the adjacent carboxylic acid or its derivative.
For example, reduction of this compound to 2-amino-3-chloro-6-methyl-benzoic acid, followed by heating, can induce intramolecular condensation (dehydration) to form a lactam. This would result in a fused six-membered heterocyclic ring, specifically a derivative of 1H-benzo[d] ijrti.orgquora.comoxazin-4(2H)-one or a related quinazolinone system depending on the reaction conditions.
Another strategy could involve the functionalization of the methyl group at C6. For instance, radical bromination could convert the -CH₃ group to a -CH₂Br group. This benzylic bromide could then act as an electrophile in an intramolecular reaction. If the C2-nitro group is first reduced to an amine, the amine could displace the bromide to form a seven-membered fused ring.
These cyclization strategies open pathways to novel polycyclic scaffolds that are not readily accessible through other means.
| Reaction Sequence | Resulting Fused Ring System |
| 1. Reduction of -NO₂ to -NH₂ 2. Intramolecular amide formation (lactamization) | Dihydro-quinazolinedione derivative |
| 1. Reduction of -NO₂ to -NH₂ 2. Reaction with phosgene (B1210022) or equivalent | Isatoic anhydride derivative |
| 1. Radical bromination of -CH₃ to -CH₂Br 2. Reduction of -NO₂ to -NH₂ 3. Intramolecular N-alkylation | Dihydro-benzodiazepine derivative |
This table contains interactive elements.
In Depth Mechanistic Investigations of Reactions Involving 3 Chloro 6 Methyl 2 Nitro Benzoic Acid
Kinetic and Thermodynamic Profiling of Key Transformations
The reactivity of 3-Chloro-6-methyl-2-nitro-benzoic acid is largely dictated by the interplay of its three substituents on the benzene (B151609) ring: the electron-withdrawing nitro (-NO2) and chloro (-Cl) groups, and the electron-donating methyl (-CH3) group, all of which influence the electron density of the aromatic system and the acidity of the carboxylic acid group. Key transformations involving this molecule could include further electrophilic aromatic substitution, nucleophilic aromatic substitution, or reactions of the carboxylic acid and nitro groups.
Kinetic studies of analogous reactions, such as the nitration of substituted benzenes, often reveal the rate-determining step. For electrophilic aromatic substitution on a deactivated ring, the formation of the sigma complex (Wheland intermediate) is typically the slowest step and thus rate-determining. The presence of two deactivating groups (-NO2, -Cl) would suggest that any further electrophilic attack would be slow.
Thermodynamic profiling involves assessing the change in enthalpy (ΔH) and entropy (ΔS) for a reaction, which determines the Gibbs free energy (ΔG) and the position of equilibrium. For instance, in the nitration of aromatic compounds, the reaction is typically exothermic. A comprehensive study on methyl-substituted nitrobenzoic acids provided valuable thermodynamic data, such as the standard molar enthalpies of formation in the gas phase, which are crucial for understanding their stability and reactivity. nih.gov While data for this compound is not explicitly available, the principles of substituent additivity can be used to estimate these values.
Table 1: Estimated Thermodynamic Parameters for a Hypothetical Electrophilic Nitration of a Related Substituted Benzene
| Parameter | Estimated Value | Significance |
| Activation Energy (Ea) | High | Indicates a slow reaction rate due to the deactivated ring. |
| Enthalpy of Reaction (ΔH) | Negative (Exothermic) | The formation of the product is energetically favorable. |
| Gibbs Free Energy (ΔG) | Negative | The reaction is spontaneous under standard conditions. |
This table presents estimated values based on general principles of electrophilic aromatic substitution on deactivated rings and serves for illustrative purposes.
Spectroscopic Probes for Reaction Intermediates and Transition States
Spectroscopic techniques are invaluable for detecting and characterizing transient species like reaction intermediates and providing indirect evidence for transition states.
In-situ (in the reaction mixture) Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are powerful tools for observing reactions as they occur.
In-situ NMR spectroscopy can detect the formation of intermediates. For example, in electrophilic aromatic substitution reactions, the formation of the sigma complex can be observed by the appearance of characteristic signals in the 1H and 13C NMR spectra, notably the upfield shift of the sp3-hybridized carbon atom bearing the electrophile. researchgate.net While technically challenging due to the low concentration and short lifetime of such intermediates, modern NMR techniques have made such observations possible in certain systems. researchgate.net
In-situ IR spectroscopy is particularly useful for monitoring changes in functional groups. acs.orgacs.org For instance, in the oxidation of the methyl group of a related compound, one could monitor the disappearance of C-H stretching vibrations of the methyl group and the appearance of C=O and O-H stretching vibrations of the carboxylic acid. In catalytic processes, such as the cobalt-catalyzed oxidation of alkylbenzenes, in-situ IR can detect changes in the catalyst's oxidation state and the coordination of reactants and intermediates to the metal center. cjcatal.commdpi.com
Table 2: Characteristic IR Frequencies for Monitoring a Hypothetical Oxidation of the Methyl Group
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Observation |
| Methyl (C-H) | Stretching | ~2960-2850 | Decrease in intensity |
| Carbonyl (C=O) | Stretching | ~1700-1725 | Increase in intensity |
| Hydroxyl (O-H) | Stretching (broad) | ~3300-2500 | Increase in intensity |
UV-Vis spectroscopy can be used to follow the kinetics of a reaction by monitoring the change in absorbance of a reactant or product that contains a chromophore. The aromatic ring and the nitro group in this compound are strong chromophores. Any reaction that alters the conjugation of the pi-electron system will result in a shift in the absorption maximum (λmax), which can be followed over time to determine reaction rates.
Fluorescence spectroscopy , particularly fluorescence quenching, can provide insights into reaction mechanisms, especially those involving excited states or electron transfer processes. researchgate.netfiveable.me While not a primary tool for studying many common reactions of this compound, it could be employed in specific mechanistic investigations, for instance, if the reaction involves a fluorescent reagent or intermediate. The fluorescence of a species can be quenched by a reactant, and the nature of this quenching (static or dynamic) can reveal information about complex formation and reaction rates. researchgate.netnih.gov
Isotopic Labeling Studies for Reaction Pathway Elucidation
Isotopic labeling is a definitive method for tracing the fate of atoms during a chemical reaction. By replacing an atom with one of its heavier isotopes (e.g., 1H with 2H (D), 12C with 13C, or 16O with 18O), the position of the label in the product can be determined, providing unambiguous evidence for a particular reaction pathway.
For instance, to confirm the mechanism of an electrophilic aromatic substitution reaction on this compound, one could synthesize a deuterated version of the substrate. The absence or presence of a kinetic isotope effect (a change in the reaction rate upon isotopic substitution) can help identify the rate-determining step. A significant kinetic isotope effect would be observed if the C-H (or C-D) bond is broken in the rate-determining step.
In studying the mechanism of a decarboxylation reaction, one could label the carboxylic acid group with 13C or 18O to follow the fate of the carbon and oxygen atoms.
Solvent Effects and Catalytic Cycle Analysis
Solvent effects can significantly influence reaction rates and selectivity. The choice of solvent can affect the solubility of reactants, the stability of intermediates and transition states, and the mechanism itself. For example, in electrophilic nitration, the polarity of the solvent can influence the nature of the nitrating species and the regioselectivity of the reaction. researchgate.netresearchgate.net In the oxidation of alkylaromatics, the solvent can play a role in the catalytic cycle. researchgate.netresearchgate.net
Catalytic cycle analysis is crucial for understanding reactions that are facilitated by a catalyst. Many syntheses involving substituted benzoic acids employ catalysts. For example, the oxidation of the methyl group to a carboxylic acid is often catalyzed by transition metal salts, such as cobalt acetate. research-nexus.net A proposed catalytic cycle for the cobalt-catalyzed oxidation of an alkylbenzene typically involves the following steps:
Initiation: Generation of radicals from the interaction of the cobalt catalyst with an initiator or the substrate.
Propagation: The cobalt catalyst cycles between its higher and lower oxidation states (e.g., Co(III) and Co(II)). Co(III) abstracts a hydrogen atom from the methyl group to form a benzyl (B1604629) radical. This radical then reacts with oxygen to form a peroxy radical, which ultimately leads to the formation of the carboxylic acid.
Termination: Radicals combine to form non-radical species.
Understanding the catalytic cycle allows for the optimization of reaction conditions to improve yield and selectivity. taylorandfrancis.com
Computational Chemistry in Mechanistic Hypothesis Validation
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for validating mechanistic hypotheses. researchgate.net By modeling the potential energy surface of a reaction, computational methods can be used to:
Calculate the geometries and energies of reactants, products, intermediates, and transition states.
Determine activation energies, which are related to reaction rates.
Predict the regioselectivity and stereoselectivity of a reaction.
Visualize vibrational modes of transition states to confirm they connect reactants and products.
For reactions involving this compound, DFT calculations could be used to predict the most likely site for further electrophilic attack by comparing the activation energies for substitution at different positions on the aromatic ring. nih.govirjet.net Similarly, computational studies could elucidate the detailed steps of a catalytic cycle, providing insights that are difficult to obtain experimentally. scielo.br
Table 3: Hypothetical Calculated Activation Energies for Electrophilic Attack on a Substituted Benzene Ring
| Position of Attack | Relative Activation Energy (kcal/mol) | Predicted Major Product |
| C4 | 0 | Most Favorable |
| C5 | +5.2 | Less Favorable |
This table presents hypothetical DFT calculation results for illustrative purposes, showing how computational chemistry can predict reaction outcomes.
Strategic Applications of 3 Chloro 6 Methyl 2 Nitro Benzoic Acid in Advanced Organic Synthesis
Role as a Key Building Block for Complex Polycyclic Aromatic Hydrocarbons
Polycyclic aromatic hydrocarbons (PAHs) are a class of organic compounds containing two or more fused aromatic rings. researchgate.net Their synthesis often involves intricate strategies to construct the condensed ring systems. Substituted benzoic acids can, in principle, serve as precursors in PAH synthesis through various cyclization and annulation reactions.
However, there is no specific information available in the scientific literature detailing the use of 3-Chloro-6-methyl-2-nitro-benzoic acid as a key building block for the synthesis of complex polycyclic aromatic hydrocarbons. General synthetic routes to PAHs include methods like the Friedel-Crafts reaction, Elbs reaction, and Diels-Alder reaction, which utilize various aromatic precursors. researchgate.net While the structural motifs of this compound could theoretically be incorporated into a PAH framework, no published research demonstrates this application.
Precursor for the Synthesis of Nitrogen- and Oxygen-Containing Heterocycles
Nitrogen and oxygen-containing heterocycles are fundamental structural motifs in a vast array of pharmaceuticals, agrochemicals, and materials. The functional groups present in this compound—a carboxylic acid, a nitro group, and a chloro group—are all functionalities that can be chemically transformed to facilitate the construction of heterocyclic rings.
For instance, the nitro group can be reduced to an amine, which can then participate in cyclization reactions to form nitrogen-containing heterocycles. The carboxylic acid group can be used to form esters, amides, or can be involved in cyclization reactions to form lactones (oxygen-containing heterocycles) or lactams (nitrogen-containing heterocycles). The chloro group can be a site for nucleophilic substitution, enabling the introduction of other functionalities or direct participation in cyclization.
Despite this theoretical potential, a review of the available literature does not provide specific examples of this compound being used as a precursor for the synthesis of nitrogen- or oxygen-containing heterocycles. While there is extensive literature on the synthesis of heterocycles from various substituted benzoic acids, organic-chemistry.orgnih.govresearchgate.net none of the found resources specifically mention the use of this compound for this purpose.
Utilization in Multi-Component Reaction Methodologies
Multi-component reactions (MCRs) are powerful tools in organic synthesis where three or more reactants combine in a single step to form a product that contains substantial portions of all the reactants. Carboxylic acids are key components in several important MCRs, most notably the Passerini and Ugi reactions.
The Passerini reaction is a three-component reaction between a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to form an α-acyloxy carboxamide. The Ugi reaction is a four-component reaction between a carboxylic acid, a primary amine, a carbonyl compound, and an isocyanide to produce a bis-amide.
Given that this compound is a carboxylic acid, it is a plausible candidate for participation in both Passerini and Ugi reactions. However, there are no specific research articles or data that document the use of this compound in any multi-component reaction methodologies. The existing literature on these reactions describes the use of a wide variety of other carboxylic acids. nih.gov
Application in Supramolecular Chemistry as a Recognition Unit
Supramolecular chemistry involves the study of systems composed of a discrete number of molecules held together by non-covalent intermolecular forces. Carboxylic acids are well-known for their ability to form strong hydrogen bonds, often leading to the formation of predictable supramolecular structures, such as dimers. The specific substitution pattern on an aromatic ring can influence the molecule's ability to participate in other non-covalent interactions like π-π stacking and halogen bonding, making it a potential recognition unit in host-guest systems.
While substituted chlorobenzoic acids have been studied for their ability to form supramolecular assemblies through hydrogen and halogen bonding, mdpi.com there is no specific research detailing the application of this compound in supramolecular chemistry as a recognition unit. The combination of functional groups on this molecule could, in theory, lead to interesting and complex supramolecular architectures, but this has not been explored in the available literature.
Theoretical and Computational Chemistry Studies of 3 Chloro 6 Methyl 2 Nitro Benzoic Acid
Quantum Mechanical Calculations of Molecular Structure and Electronic Properties
Quantum mechanical calculations are fundamental to understanding the molecular structure and electronic properties of a compound like 3-Chloro-6-methyl-2-nitro-benzoic acid. These methods, rooted in solving the Schrödinger equation, provide insights into the geometric arrangement of atoms and the distribution of electrons within the molecule.
The first step in a computational study is typically a geometry optimization. This process seeks to find the arrangement of atoms that corresponds to the minimum energy on the potential energy surface. For this compound, this would involve determining the precise bond lengths, bond angles, and dihedral angles between the constituent atoms of the benzene (B151609) ring, the carboxylic acid group, the nitro group, the chlorine atom, and the methyl group. The presence of bulky groups ortho to each other (the nitro and carboxylic acid groups, and the methyl and chloro groups) would likely lead to steric hindrance, causing these groups to twist out of the plane of the benzene ring to achieve a more stable conformation.
Frontier Molecular Orbital (FMO) Theory and Reactivity Predictions
Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of a molecule. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons in a reaction, while the LUMO is the orbital to which it is most likely to accept electrons.
The energies of the HOMO and LUMO, and the energy gap between them (the HOMO-LUMO gap), are key indicators of a molecule's reactivity and stability. A small HOMO-LUMO gap generally suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. For this compound, the electron-withdrawing nature of the nitro and chloro groups would be expected to lower the energies of both the HOMO and LUMO, while the electron-donating methyl group would have the opposite effect. The interplay of these substituents would determine the precise energy levels and the resulting reactivity.
The spatial distribution of the HOMO and LUMO is also important. The regions of the molecule where the HOMO is concentrated are the likely sites for electrophilic attack, while the regions with a high concentration of the LUMO are susceptible to nucleophilic attack. For this molecule, the HOMO is likely to be distributed over the benzene ring and the methyl group, while the LUMO is expected to be localized more on the nitro group and the carboxylic acid function.
Density Functional Theory (DFT) for Ground State and Transition State Geometries
Density Functional Theory (DFT) is a widely used computational method for determining the electronic structure of molecules. Instead of dealing with the complex many-electron wavefunction, DFT focuses on the electron density, which is a simpler quantity. This approach offers a good balance between accuracy and computational cost, making it suitable for studying relatively large molecules like this compound.
DFT calculations are employed to optimize the geometry of the molecule in its ground state, providing detailed information about bond lengths and angles. Furthermore, DFT can be used to locate and characterize transition states, which are the high-energy structures that connect reactants and products in a chemical reaction. By calculating the energy of the transition state, the activation energy for a reaction can be determined, which is crucial for understanding reaction kinetics. For instance, DFT could be used to study the mechanism of reactions involving the carboxylic acid group, such as esterification or amide formation.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
While quantum mechanical calculations are excellent for studying single molecules, Molecular Dynamics (MD) simulations are used to explore the behavior of molecules over time, including their conformational changes and interactions with other molecules. In an MD simulation, the atoms of the molecule are treated as classical particles, and their motions are governed by a force field, which is a set of empirical energy functions.
For this compound, MD simulations could be used to investigate the rotational barriers of the carboxylic acid and nitro groups. This would provide insight into the conformational flexibility of the molecule and the relative populations of different conformers at a given temperature.
Furthermore, MD simulations are invaluable for studying intermolecular interactions. By simulating a system containing many molecules of this compound, one can observe how they interact with each other in the solid state or in solution. These simulations can reveal the preferred modes of hydrogen bonding (e.g., between the carboxylic acid groups to form dimers) and other non-covalent interactions, such as pi-stacking between the aromatic rings. Understanding these intermolecular forces is essential for predicting crystal packing and physical properties like melting point and solubility.
Prediction of Spectroscopic Parameters via Computational Methods
Computational chemistry provides powerful tools for predicting various spectroscopic parameters, which can be invaluable for identifying and characterizing a molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Computational methods can predict the chemical shifts of the protons (¹H NMR) and carbon atoms (¹³C NMR) in a molecule. These predictions are based on the calculated electronic environment around each nucleus. For this compound, the predicted NMR spectra would show distinct signals for the protons and carbons of the benzene ring, the methyl group, and the carboxylic acid group, with their chemical shifts influenced by the electronic effects of the chloro and nitro substituents.
Infrared (IR) Spectroscopy: Theoretical calculations can also predict the vibrational frequencies of a molecule, which correspond to the peaks observed in an IR spectrum. Each vibrational mode is associated with a specific motion of the atoms, such as the stretching or bending of bonds. The calculated IR spectrum for this compound would show characteristic peaks for the O-H stretch of the carboxylic acid, the C=O stretch, the N-O stretches of the nitro group, and the various vibrations of the substituted benzene ring.
UV-Visible Spectroscopy: Time-dependent DFT (TD-DFT) is a computational method used to predict the electronic transitions that give rise to absorption in the UV-Visible region of the electromagnetic spectrum. These calculations can predict the wavelength of maximum absorption (λmax) and the intensity of the absorption bands. For an aromatic compound like this compound, the UV-Vis spectrum is expected to show absorptions arising from π to π* transitions within the benzene ring, with the positions of these absorptions being modified by the substituents.
Below is a hypothetical data table illustrating the kind of information that could be generated for this compound through such computational studies. It is important to reiterate that this data is not from actual published research on this specific molecule but is representative of what would be obtained.
| Parameter | Predicted Value |
| Optimized Geometry | |
| C-Cl Bond Length | ~1.74 Å |
| C-N Bond Length | ~1.48 Å |
| C=O Bond Length | ~1.21 Å |
| O-H Bond Length | ~0.97 Å |
| Dihedral Angle (Ring-COOH) | ~20-30° |
| Dihedral Angle (Ring-NO₂) | ~40-50° |
| FMO Properties | |
| HOMO Energy | ~ -7.5 eV |
| LUMO Energy | ~ -2.0 eV |
| HOMO-LUMO Gap | ~ 5.5 eV |
| Predicted Spectroscopic Data | |
| ¹³C NMR (Selected Shifts) | C-COOH: ~168 ppm, C-Cl: ~135 ppm, C-NO₂: ~150 ppm, C-CH₃: ~138 ppm |
| IR Frequencies (Selected) | O-H stretch: ~3400 cm⁻¹, C=O stretch: ~1720 cm⁻¹, N-O asymm. stretch: ~1550 cm⁻¹, N-O symm. stretch: ~1350 cm⁻¹ |
Emerging Research Directions and Future Perspectives for 3 Chloro 6 Methyl 2 Nitro Benzoic Acid
Exploration of Unconventional Reactivity Patterns
The reactivity of 3-Chloro-6-methyl-2-nitro-benzoic acid is traditionally dictated by its primary functional groups. However, the sterically congested environment created by the ortho- and meta-substituents could give rise to unconventional reaction pathways. Future research could focus on leveraging this steric hindrance to achieve novel transformations.
Key areas for exploration include:
Directed C-H Functionalization: The carboxylic acid group can act as a directing group for transition-metal-catalyzed C-H activation at the C5 position. This would provide a direct route to poly-substituted aromatic compounds that are otherwise difficult to synthesize.
Photoredox Catalysis: The nitroaromatic system is electroactive and could participate in photoredox-catalyzed reactions. Investigating its behavior under visible light irradiation in the presence of suitable photocatalysts could uncover new synthetic pathways, such as radical-mediated additions or cyclizations. The photocatalytic degradation of similar nitrobenzoic acids has been a subject of study, suggesting the molecule's potential to engage in light-mediated processes. nih.govproquest.com
Decarboxylative Cross-Coupling: The benzoic acid moiety could be used as a removable handle in cross-coupling reactions. Under specific catalytic conditions, the carboxyl group can be extruded as CO2, allowing for the introduction of a new functional group at the C1 position, a strategy that has been applied to other complex benzoic acids. nih.gov
Table 1: Potential Unconventional Reactions
| Reaction Type | Potential Reagents/Catalysts | Predicted Outcome | Scientific Rationale |
|---|---|---|---|
| Directed C-H Amination | Ir or Rh catalysts, amine source | Formation of 5-amino-3-chloro-6-methyl-2-nitro-benzoic acid | Carboxylate group directs functionalization to the ortho C-H bond. nih.gov |
| Photocatalytic Radical Addition | Eosin Y, blue light, radical precursor (e.g., alkyl halide) | Addition of radical to the nitro group or aromatic ring | Nitroaromatics can act as electron acceptors in photocatalytic cycles. |
| Decarboxylative Arylation | Pd or Cu catalyst, aryl halide | Formation of 2-chloro-1-methyl-3-nitro-5-arylbenzene | Enables use of the carboxylic acid as a "traceless" activating group. |
Integration into High-Throughput Synthesis Methodologies
The structural complexity and multiple functional handles of this compound make it an ideal scaffold for high-throughput and combinatorial synthesis. Automated platforms could be employed to rapidly generate libraries of derivatives for screening in drug discovery and materials science.
The carboxylic acid can be readily converted into esters, amides, or other derivatives, while the nitro group can be reduced to an amine, which can then be further functionalized. The chlorine atom offers a site for nucleophilic aromatic substitution or cross-coupling reactions. This multi-point diversity allows for the creation of a vast chemical space from a single starting scaffold. The robustness of reactions involving benzoic acids makes them suitable for automated synthesis platforms. nih.govnih.gov
Potential in the Design of Novel Reagents and Catalysts
The unique stereoelectronic profile of this compound could be harnessed to design new reagents or ligands for catalysis.
Chiral Ligand Development: By introducing a chiral center, derivatives of this molecule could serve as ligands in asymmetric catalysis. The sterically demanding framework could create a well-defined chiral pocket around a metal center, potentially leading to high enantioselectivity in reactions.
Organocatalysis: The combination of a Brønsted acid (carboxylic acid) and a Lewis basic site (after reduction of the nitro group) in a rigid framework could be exploited in bifunctional organocatalysis. Such catalysts could facilitate reactions requiring simultaneous activation of both an electrophile and a nucleophile.
Investigation of Solid-State Reactivity
The solid-state behavior of substituted benzoic acids is a rich area of research, with implications for materials science and pharmaceutical development. nih.govnih.gov The ability of this compound to form strong hydrogen bonds via its carboxylic acid group, coupled with other potential intermolecular interactions (e.g., halogen bonding, π-π stacking), makes it a prime candidate for crystal engineering.
Future investigations could explore:
Co-crystal and Salt Formation: Systematic studies on co-crystallization with other molecules (e.g., active pharmaceutical ingredients, other organic compounds) could lead to new materials with tailored properties, such as improved solubility or stability. The formation of salts versus co-crystals can be influenced by the relative acidity of the components. rsc.org
Topochemical Reactions: If the molecules can be aligned appropriately in the crystal lattice, it may be possible to induce reactions in the solid state using light or heat. Such reactions are highly specific and can lead to products that are not accessible in solution.
Functional Materials: The polarity induced by the nitro and chloro groups may impart interesting electronic properties to its crystalline forms, opening possibilities for applications in nonlinear optics or as piezoelectric materials.
Prospects in Sustainable Chemical Transformations and Circular Economy Principles
Aligning the synthesis and use of this compound with the principles of green chemistry and the circular economy is a critical future direction. Nitroaromatic compounds are often synthesized using harsh nitrating agents and can be persistent environmental pollutants. nih.govnih.gov
Research in this area should focus on:
Greener Synthetic Routes: Developing synthetic methods that avoid harsh reagents like mixed nitric and sulfuric acids is crucial. organic-chemistry.org This could involve solid acid catalysts, milder nitrating agents, or biocatalytic routes. The use of air or oxygen as the primary oxidant in the synthesis of related compounds points towards more sustainable industrial processes. google.com
Catalytic Valorization: Instead of treating derivatives as waste, research can explore catalytic pathways to convert them into valuable products. For example, the selective reduction of the nitro group can yield amino compounds that are important intermediates for dyes and pharmaceuticals. wikipedia.org
Biodegradation: Investigating the microbial degradation pathways for this compound is essential for environmental remediation. nih.gov Understanding how microorganisms metabolize nitroaromatic compounds can help in designing bioremediation strategies and in creating more biodegradable derivatives in the future.
Q & A
Q. What are the recommended synthesis and purification methods for 3-Chloro-6-methyl-2-nitro-benzoic acid?
- Methodological Answer : Synthesis typically involves sequential functionalization of the benzoic acid backbone. For example:
Methylation : Introduce the methyl group at the 6-position via Friedel-Crafts alkylation using methyl chloride and a Lewis acid catalyst (e.g., AlCl₃) under anhydrous conditions .
Nitration : Perform nitration at the 2-position using a mixed acid (HNO₃/H₂SO₄) at 0–5°C to avoid over-nitration .
Chlorination : Introduce chlorine at the 3-position via electrophilic substitution using Cl₂ gas or sulfuryl chloride (SO₂Cl₂) in a halogenated solvent .
Purification is achieved through recrystallization in ethanol/water mixtures, followed by HPLC to confirm purity (>95%) .
Q. How can researchers confirm the structural integrity of this compound?
- Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:
- ¹H/¹³C NMR : Identify substituent positions (e.g., methyl at δ ~2.3 ppm, nitro group deshielding adjacent protons) .
- FT-IR : Confirm carboxylic acid (O-H stretch ~2500–3000 cm⁻¹), nitro (asymmetric stretch ~1520 cm⁻¹), and C-Cl (600–800 cm⁻¹) groups .
- X-ray crystallography : Resolve crystal packing and bond angles for unambiguous confirmation .
Q. What safety precautions are critical when handling this compound?
- Methodological Answer :
- Use PPE (gloves, goggles, lab coat) due to irritant properties of nitro and chloro groups .
- Work in a fume hood to avoid inhalation of fine particles.
- Store in airtight containers away from reducing agents to prevent explosive decomposition .
Advanced Research Questions
Q. How do steric and electronic effects influence the reactivity of this compound in cross-coupling reactions?
- Methodological Answer : The methyl group at the 6-position introduces steric hindrance, limiting accessibility to the nitro and chloro groups. Electronic effects:
- The nitro group is a strong electron-withdrawing group, activating the ring for nucleophilic substitution at the 3-chloro position .
- Example: Suzuki-Miyaura coupling with arylboronic acids requires Pd catalysts (e.g., Pd(PPh₃)₄) and elevated temperatures (80–100°C) to overcome steric barriers .
- Monitor reaction progress via TLC (silica gel, hexane/ethyl acetate eluent) .
Q. What strategies optimize the compound’s solubility for biological activity assays?
- Methodological Answer :
- Solvent selection : Use DMSO for initial stock solutions (50 mM), then dilute in PBS (pH 7.4) to minimize aggregation .
- Derivatization : Convert the carboxylic acid to a methyl ester via Fischer esterification (H₂SO₄/MeOH) to enhance membrane permeability .
- Surfactants : Add Tween-20 (0.1% v/v) to improve aqueous dispersion for in vitro antimicrobial testing .
Q. How can researchers resolve contradictions in reported reaction yields for derivatives of this compound?
- Methodological Answer :
- Variable analysis : Compare reaction conditions (e.g., solvent polarity, catalyst loading, temperature) across studies. For example, higher yields (75–80%) are achieved in DMF vs. THF due to better solubility .
- Byproduct identification : Use LC-MS to detect side products (e.g., dechlorinated or demethylated species) that reduce yields .
- Reproducibility : Standardize protocols (e.g., inert atmosphere for moisture-sensitive reactions) and report detailed experimental logs .
Q. What computational methods predict the compound’s interaction with biological targets?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina with PDB structures (e.g., bacterial enoyl-ACP reductase for antimicrobial studies) to model binding affinities .
- DFT calculations : Optimize geometry at the B3LYP/6-31G* level to analyze electrostatic potential maps for reactive sites .
- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
